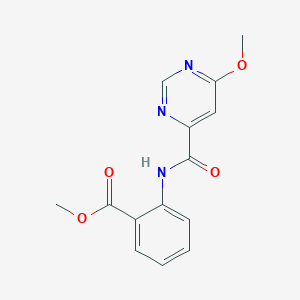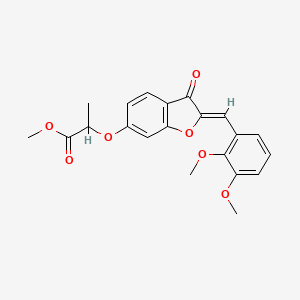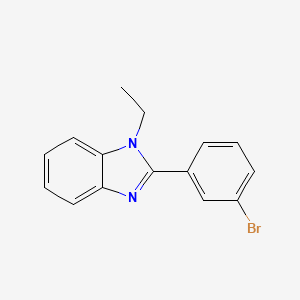
2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The presence of a bromine atom on the phenyl ring and an ethyl group on the nitrogen atom of the benzodiazole ring makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and subsequent nitration
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups, such as the bromine atom.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
科学研究应用
2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(3-bromophenyl)-1H-benzimidazole: Similar structure but lacks the ethyl group on the nitrogen atom.
2-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazole: Similar structure but has a chlorine atom instead of a bromine atom.
2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
The presence of the bromine atom on the phenyl ring and the ethyl group on the nitrogen atom of the benzodiazole ring makes 2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole unique
属性
IUPAC Name |
2-(3-bromophenyl)-1-ethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c1-2-18-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUXQFBMLJPSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
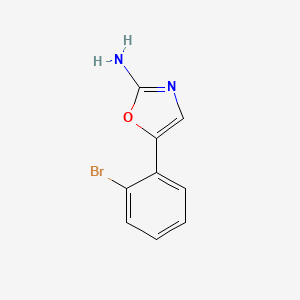
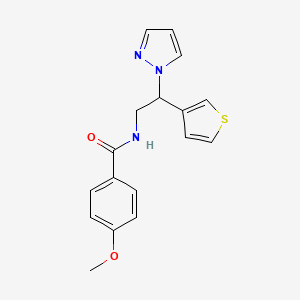
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2813946.png)
![3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2813947.png)
![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2813951.png)

![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide](/img/structure/B2813955.png)
![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)
![(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2813958.png)
![1-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2813959.png)
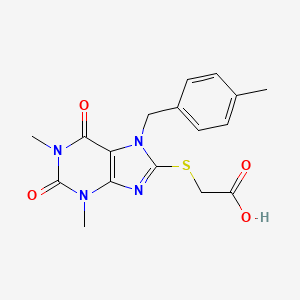
![3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B2813961.png)
